2,4-Dichloro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of two chlorine atoms, one nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₂Cl₂F₃NO₂, and it has a molecular weight of 260 g/mol. The compound exhibits a complex structure that contributes to its unique chemical properties and reactivity. It is typically encountered as a pale yellow solid or liquid, depending on temperature and purity.
There is no known mechanism of action for 2,4-DCNBzF3.
This reaction pathway highlights the selective substitution at the available positions on the benzene ring due to steric and electronic factors influenced by the existing substituents.
The synthesis of 2,4-dichloro-3-nitrobenzotrifluoride can be achieved through several methods:
2,4-Dichloro-3-nitrobenzotrifluoride finds applications in various fields:
Several compounds share structural similarities with 2,4-dichloro-3-nitrobenzotrifluoride. A comparison highlights their unique characteristics:
The uniqueness of 2,4-dichloro-3-nitrobenzotrifluoride lies in its trifluoromethyl group combined with chlorination and nitration patterns that provide specific reactivity suitable for targeted applications in chemical synthesis and industry.
The molecular architecture of 2,4-dichloro-3-nitrobenzotrifluoride features a benzene ring system bearing three distinct functional groups positioned at specific locations [1] [2]. The trifluoromethyl group occupies the 1-position, while chlorine atoms are situated at the 2- and 4-positions, and a nitro group is located at the 3-position [1] [2] [4]. This substitution pattern creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of all three substituent types [5].
The compound crystallizes in a solid-state structure characterized by intermolecular interactions between the electron-deficient aromatic rings and the polar functional groups [4]. The presence of multiple electronegative substituents contributes to significant dipole moments within the molecular framework, influencing both the crystal packing arrangement and the overall stability of the solid form [5]. The benzene ring maintains planarity despite the steric demands of the substituents, with bond angles and distances consistent with substituted aromatic systems bearing strong electron-withdrawing groups [5].
Crystallographic data indicates that the compound exhibits characteristic C-Cl bond lengths typical of chlorinated aromatic systems, while the C-NO2 bond demonstrates the expected characteristics of nitroaromatic compounds [1] [2]. The trifluoromethyl group adopts a geometry that minimizes steric interactions with adjacent substituents while maximizing electronic stabilization through inductive effects [5].
Density functional theory calculations have provided comprehensive insights into the electronic structure of 2,4-dichloro-3-nitrobenzotrifluoride and related benzotrifluoride derivatives [6] [7]. The electronic configuration of this compound reflects the substantial electron-withdrawing nature of its substituents, resulting in significant perturbations to the aromatic π-electron system [6] [5].
Computational studies utilizing B3LYP/6-311++G(d,p) level calculations have demonstrated that the compound exhibits characteristic features of highly electron-deficient aromatic systems [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the strong electron-withdrawing effects of the combined chlorine, nitro, and trifluoromethyl substituents [6] [5]. These calculations indicate substantial stabilization of the π-electron system relative to unsubstituted benzene derivatives [6].
The electrostatic potential surface mapping reveals regions of significant electron deficiency across the aromatic ring, with particular concentration around the carbon atoms bearing the electron-withdrawing substituents [6]. The molecular electrostatic potential analysis demonstrates that the compound possesses minimal electron density available for nucleophilic attack, consistent with its classification as a highly deactivated aromatic system [6] [5].
Frontier molecular orbital analysis indicates a substantial energy gap between occupied and unoccupied orbitals, reflecting the electronic stability imparted by the multiple electron-withdrawing groups [6]. The electron density distribution calculated through density functional theory methods confirms the meta-directing influence of the electron-withdrawing substituents on potential electrophilic aromatic substitution reactions [8] [9].
Nuclear magnetic resonance spectroscopic analysis of 2,4-dichloro-3-nitrobenzotrifluoride reveals characteristic chemical shifts consistent with its substitution pattern [10] [11]. Proton nuclear magnetic resonance spectroscopy demonstrates the presence of two aromatic hydrogen atoms, appearing as distinct signals in the aromatic region between 7.0 and 8.5 parts per million [10] [11]. The chemical shift positions reflect the substantial deshielding effects of the electron-withdrawing substituents, with protons positioned ortho to multiple electron-withdrawing groups exhibiting the most pronounced downfield shifts [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the carbon atoms bearing the functional groups [10] [11]. The aromatic carbon signals appear in the expected range of 120-160 parts per million, with specific chemical shifts influenced by the proximity and nature of the electron-withdrawing substituents [11] [12]. The carbon bearing the trifluoromethyl group exhibits characteristic chemical shift patterns consistent with trifluoromethyl-substituted aromatic systems [11].
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the characteristic signal for the trifluoromethyl group, typically appearing around -62 to -65 parts per million relative to trichlorofluoromethane [11] . This chemical shift is consistent with trifluoromethyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing environment further deshields the fluorine nuclei [11] .
Infrared spectroscopic analysis of 2,4-dichloro-3-nitrobenzotrifluoride displays characteristic absorption bands corresponding to its functional groups [14]. The nitro group exhibits the expected asymmetric and symmetric stretching vibrations, with the asymmetric stretch typically appearing around 1520-1540 cm⁻¹ and the symmetric stretch around 1340-1360 cm⁻¹ [14] [15]. These frequencies are consistent with nitroaromatic compounds bearing additional electron-withdrawing substituents [14] [15].
The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 cm⁻¹, with specific frequencies influenced by the electron-withdrawing nature of the substituents [14]. The carbon-fluorine stretching vibrations of the trifluoromethyl group manifest as strong absorptions in the region of 1100-1300 cm⁻¹, characteristic of highly fluorinated organic compounds [14].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the carbon-chlorine stretching vibrations contribute to absorptions in the lower frequency region around 600-800 cm⁻¹ [14]. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [14].
Ultraviolet-visible spectroscopic analysis reveals the electronic transitions characteristic of substituted benzotrifluoride systems [16] [17]. The compound exhibits absorption bands corresponding to π-π* transitions of the aromatic system, with wavelengths significantly influenced by the electron-withdrawing substituents [16] [17]. The nitro group contributes to additional n-π* transitions, typically appearing at longer wavelengths and lower intensities compared to the primary aromatic transitions [16] [17].
The absorption spectrum demonstrates the bathochromic shift typical of nitroaromatic compounds, with the nitro group extending the conjugation of the aromatic system and shifting absorption maxima to longer wavelengths [17]. The presence of multiple electron-withdrawing groups creates a complex absorption profile with overlapping transitions [17]. The extinction coefficients reflect the electronic nature of the compound, with values consistent with substituted nitroaromatic systems [16] [17].
The structural and physicochemical properties of 2,4-dichloro-3-nitrobenzotrifluoride can be effectively understood through comparison with closely related analogues within the benzotrifluoride family [18] [19] [20]. This comparative analysis provides insights into the effects of substitution patterns on molecular properties and behavior.
2,4-Dichloro-5-nitrobenzotrifluoride (Chemical Abstracts Service 400-70-4) represents the most directly comparable positional isomer, differing only in the location of the nitro group [21] [20]. This isomer exhibits a melting point of 54-56 degrees Celsius, slightly higher than the 48-50 degrees Celsius observed for the 3-nitro isomer [21] [4] [20]. The difference in melting points reflects the influence of substitution pattern on intermolecular interactions and crystal packing efficiency [21] [20].
Both isomers share identical molecular formulas (C7H2Cl2F3NO2) and molecular weights (259.99 grams per mole), yet their physical properties demonstrate the significant impact of positional effects [21] [4] [20]. The 5-nitro isomer appears as a light yellow to orange crystalline solid, indicating subtle differences in electronic structure compared to the light yellow appearance of the 3-nitro isomer [21] [20].
2,4-Dichloro-3,5-dinitrobenzotrifluoride (Chemical Abstracts Service 29091-09-6) provides insight into the effects of multiple nitro group substitution [22] [19] [23]. This dinitro derivative exhibits a molecular weight of 304.99 grams per mole and a significantly higher melting point of 76-78 degrees Celsius compared to the mononitro analogues [22] [23]. The increased melting point reflects the enhanced intermolecular interactions arising from the additional nitro group and the resulting increase in molecular rigidity [22] [23].
The dinitro compound demonstrates a higher density of 1.788 grams per cubic centimeter compared to 1.638 grams per cubic centimeter for 2,4-dichloro-3-nitrobenzotrifluoride, indicating more efficient crystal packing due to stronger intermolecular forces [22] [4] [23]. The boiling point of the dinitro derivative (291-294 degrees Celsius) provides the only available volatility data among these analogues, reflecting the substantial intermolecular attractions in this highly functionalized system [22] [23].
4-Chloro-3-nitrobenzotrifluoride (Chemical Abstracts Service 121-17-5) demonstrates the impact of reduced chlorine substitution on molecular properties [24]. With a molecular weight of 225.55 grams per mole, this monochlorinated analogue exhibits different physicochemical characteristics compared to the dichlorinated derivatives [24]. The reduction in halogen substitution affects both the electronic structure and the intermolecular interactions, though specific physical property data remains limited for this compound [24].
The comparative analysis reveals that substitution pattern significantly influences physical properties, with melting points increasing in the order: 2,4-dichloro-3-nitro (48-50°C) < 2,4-dichloro-5-nitro (54-56°C) < 2,4-dichloro-3,5-dinitro (76-78°C) [22] [21] [4] [23] [20]. This trend reflects the cumulative effects of electron-withdrawing groups on molecular interactions and crystal stability.
| Property | 2,4-Dichloro-3-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-3,5-dinitrobenzotrifluoride |
|---|---|---|---|
| Molecular Weight (g/mol) | 259.99 | 259.99 | 304.99 |
| Melting Point (°C) | 48-50 | 54-56 | 76-78 |
| Density (g/cm³) | 1.638 | Not Available | 1.788 |
| Physical State | Solid | Solid | Solid |
| Color | Light yellow | Light yellow to orange | Light yellow |